Regiochemical Identity and Linker Topology vs. Para Isomer and Direct‑Linked Analogs
The target compound bears the reactive formyl group at the ortho position relative to the ethoxy‑linked 4‑nitrophenoxy substituent. This ortho‑substitution distinguishes it from the para isomer 4‑[2‑(4‑nitrophenoxy)ethoxy]benzaldehyde (listed under the same CAS 140404‑83‑7 in some databases) [1] and from 4‑(4‑nitrophenoxy)benzaldehyde (Sigma‑Aldrich 661279), where the aldehyde is para to the ether linkage . Ortho‑aldehydes exhibit different reactivity in Schiff‑base condensations due to potential for intramolecular hydrogen bonding and chelation, and the ethoxy spacer (–OCH₂CH₂O–) provides greater conformational freedom than the direct ether link in 4‑(4‑nitrophenoxy)benzaldehyde. While no direct comparative reactivity study exists for this exact compound, the related ortho‑substituted 2‑[2‑(2,4‑dinitrophenoxy)ethoxy]‑3‑methoxybenzaldehyde shows a dihedral angle of 15.75° between the vanillin and dinitrobenzene rings [2].
| Evidence Dimension | Aldehyde substitution position and linker type |
|---|---|
| Target Compound Data | Ortho‑CHO; ethoxy linker (–OCH₂CH₂O–); C₁₅H₁₃NO₅; MW 287.27 |
| Comparator Or Baseline | Para isomer: 4‑[2‑(4‑nitrophenoxy)ethoxy]benzaldehyde (same CAS 140404‑83‑7 in some DBs); Sigma 661279: 4‑(4‑nitrophenoxy)benzaldehyde (para‑CHO, direct O‑link, MW 243.21); 3‑Ethoxy‑2‑(4‑nitrophenoxy)benzaldehyde (ortho‑CHO, direct O‑link at C2, ethoxy at C3, MW 287.27) |
| Quantified Difference | Ortho vs. para aldehyde; ethoxy linker vs. direct ether; MW 287.27 vs. 243.21 for Sigma 661279 (Δ +44.06 Da) |
| Conditions | Structural comparison based on published identifiers and X‑ray data on related compounds |
Why This Matters
Regiochemistry and linker length determine the compound's utility in building Schiff‑base ligands, macrocycles, and coordination complexes; choosing the incorrect isomer may yield undesired coordination geometry or reactivity.
- [1] PubChem Substance ID 41181456. Legacy record deposited by ChemSpider (External ID 16033367). View Source
- [2] Diao, C.-H. et al. (2006). 2‑[2‑(2,4‑Dinitrophenoxy)ethoxy]‑3‑methoxybenzaldehyde. Acta Cryst. E, 62, o5908–o5909. View Source
